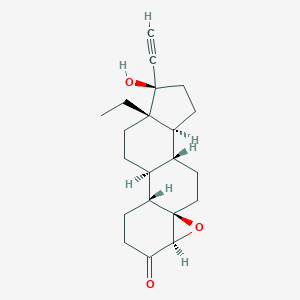

Levonorgestrel-4beta,5-oxide

Overview

Description

Levonorgestrel-4beta,5-oxide is a synthetic derivative of levonorgestrel, a well-known progestogen used in various contraceptive methods. This compound is characterized by the presence of an epoxide group at the 4beta,5 position, which imparts unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Levonorgestrel-4beta,5-oxide typically involves the epoxidation of levonorgestrel. This can be achieved using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to obtain the compound in high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Levonorgestrel-4beta,5-oxide undergoes various chemical reactions, including:

Oxidation: The epoxide group can be further oxidized to form diols.

Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of catalysts.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Diols: Formed from the oxidation of the epoxide group.

Dihydroxy Derivatives: Resulting from the reduction of the epoxide group.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Levonorgestrel-4beta,5-oxide has several scientific research applications, including:

Chemistry: Used as a model compound to study epoxide chemistry and reaction mechanisms.

Biology: Investigated for its potential effects on cellular processes and hormone receptor interactions.

Medicine: Explored for its potential use in contraceptive formulations and hormone therapy.

Industry: Utilized in the development of new pharmaceutical agents and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

Levonorgestrel-4beta,5-oxide exerts its effects by binding to progesterone and androgen receptors, similar to levonorgestrel. This binding inhibits the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, thereby preventing ovulation . The presence of the epoxide group may enhance its binding affinity and selectivity for these receptors, potentially leading to unique biological effects.

Comparison with Similar Compounds

Levonorgestrel: The parent compound, widely used in contraceptives.

Norgestrel: Another progestogen with similar uses.

Ethinyl estradiol: Often combined with progestogens in contraceptive formulations.

Uniqueness: Levonorgestrel-4beta,5-oxide is unique due to the presence of the epoxide group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Levonorgestrel-4beta,5-oxide is a derivative of levonorgestrel, a synthetic progestin widely used in contraceptive methods. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, safety profile, and clinical implications.

Overview of Levonorgestrel

Levonorgestrel is primarily recognized for its role in emergency contraception and as a component of hormonal contraceptives. It functions mainly by preventing ovulation and altering the endometrial lining to inhibit implantation. Its efficacy ranges from 57% to 93% in preventing pregnancy depending on the timing of administration relative to ovulation .

Pharmacological Mechanism

Hormonal Activity:

Levonorgestrel acts on several hormone receptors:

- Progesterone Receptor (PR): Levonorgestrel exhibits high affinity for PR, with binding affinities ranging from 150 to 162% compared to reference ligands.

- Androgen Receptor (AR): It acts as a weak agonist for AR, which may lead to androgenic side effects such as acne and weight gain in some users .

- Estrogen Receptor (ER) and Glucocorticoid Receptor (GR): Minimal activity is noted at these receptors .

Metabolism and Pharmacokinetics

Levonorgestrel undergoes extensive hepatic metabolism, primarily through reduction and conjugation processes:

- Absorption: Oral bioavailability is approximately 95%, with peak plasma concentrations reached within 1 to 3 hours post-administration.

- Binding: It binds predominantly to sex hormone-binding globulin (SHBG) and albumin, with protein binding rates exceeding 98% .

- Elimination: The elimination half-life ranges from 24 to 32 hours. Metabolic pathways include the formation of various conjugates, primarily sulfates and glucuronides .

Biological Activity of this compound

This compound exhibits distinct biological activities compared to its parent compound. Research indicates that this metabolite may have altered receptor binding profiles and pharmacological effects.

Table 1: Comparative Binding Affinities of Levonorgestrel Derivatives

| Compound | PR Binding Affinity (%) | AR Binding Affinity (%) | ER Binding Affinity (%) |

|---|---|---|---|

| Levonorgestrel | 150–162 | Weak | Negligible |

| This compound | TBD | TBD | TBD |

Note: TBD indicates that specific data on binding affinities for this compound is currently unavailable.

Clinical Implications and Safety Profile

Adverse Effects:

A systematic review highlighted that while most adverse reactions to levonorgestrel are mild and transient (e.g., nausea, headache), there are rare but serious events associated with its use. These include ectopic pregnancies and severe allergic reactions .

Case Studies:

One study focused on women who experienced failure of levonorgestrel emergency contraception. It reported a significantly higher incidence of ectopic pregnancies among users compared to non-users (adjusted odds ratio = 5.29) indicating the need for careful patient counseling regarding potential risks .

Properties

IUPAC Name |

(1S,2R,6R,8R,11R,12S,15R,16S)-16-ethyl-15-ethynyl-15-hydroxy-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-3-19-10-7-14-13(15(19)9-11-20(19,23)4-2)8-12-21-16(14)5-6-17(22)18(21)24-21/h2,13-16,18,23H,3,5-12H2,1H3/t13-,14+,15+,16-,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAADEDKZKKRMIM-HRCFVPAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC45C3CCC(=O)C4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@]45[C@@H]3CCC(=O)[C@@H]4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51267-65-3, 51267-67-5 | |

| Record name | Levonorgestrel-4beta,5-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051267653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levonorgestrel-4beta,5beta-epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051267675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.